2-(Cyclobutoxymethyl)-1,3-thiazole-4-carboxylicacid
Description
2-(Cyclobutoxymethyl)-1,3-thiazole-4-carboxylic acid is a thiazole-based carboxylic acid derivative characterized by a cyclobutoxymethyl substituent at the 2-position of the thiazole ring. Thiazole-4-carboxylic acid derivatives are a critical class of heterocyclic compounds widely studied for their diverse physicochemical properties and biological activities, including enzyme inhibition and receptor modulation . The cyclobutoxymethyl group introduces a unique combination of steric bulk and polarizability due to its cyclic ether structure, distinguishing it from other substituents like aryl or alkyl groups.
Properties
Molecular Formula |
C9H11NO3S |
|---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
2-(cyclobutyloxymethyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H11NO3S/c11-9(12)7-5-14-8(10-7)4-13-6-2-1-3-6/h5-6H,1-4H2,(H,11,12) |
InChI Key |
UBGMHDBTKQBOIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OCC2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutoxymethyl)-1,3-thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the cyclobutoxymethyl group and the carboxylic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable thioamide with an α-haloketone can lead to the formation of the thiazole ring. Subsequent functionalization steps introduce the cyclobutoxymethyl group and the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclobutoxymethyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The thiazole ring can participate in substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
2-(Cyclobutoxymethyl)-1,3-thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclobutoxymethyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclobutoxymethyl group and the carboxylic acid group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
- Its smaller size (vs. phenyl) may reduce steric hindrance in biological interactions. Aromatic Groups (e.g., 3-chlorophenyl, 2-thienyl): Enhance rigidity and thermal stability (e.g., high melting point of 206–207°C for 3-chlorophenyl analog) but may limit solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
